molecular formula C14H12N6OS B2813857 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-19-8

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2813857
CAS No.: 2097896-19-8
M. Wt: 312.35
InChI Key: ISJYJSFQFGXVKN-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a benzothiadiazole moiety with an azetidine ring and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This is followed by the formation of the azetidine ring and the subsequent attachment of the pyrimidine group through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The azetidine and pyrimidine groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives, such as:

Uniqueness

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-14(9-1-2-11-12(5-9)19-22-18-11)20-6-10(7-20)17-13-3-4-15-8-16-13/h1-5,8,10H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYJSFQFGXVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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